methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Overview
Description
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a structural motif in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives. This process typically requires the use of reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in a solvent like dichloromethane (CH2Cl2) . Another approach involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it targets the RNA-dependent RNA polymerase (RdRp) of viruses, inhibiting their replication . The compound’s unique structure allows it to bind effectively to these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the methyl and amino groups.
4-aminopyrrolo[2,1-f][1,2,4]triazine: Similar structure but without the carboxylate group.
Methyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: Lacks the amino group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and chemical reactivity .
Properties
CAS No. |
2639463-92-4 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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